molecular formula C18H22BrN5OS B6486854 5-[(3-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869343-48-6

5-[(3-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486854
CAS No.: 869343-48-6
M. Wt: 436.4 g/mol
InChI Key: HJRSIQABHIOHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a 3-bromophenyl group, a 4-ethylpiperazine moiety, and a methyl group.

Properties

IUPAC Name

5-[(3-bromophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5OS/c1-3-22-7-9-23(10-8-22)15(13-5-4-6-14(19)11-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-6,11,15,25H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRSIQABHIOHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazolo-Thiazole Derivatives

  • Compound 1: 5-[(3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol () Key Difference: The piperazine substituent is phenyl (C₆H₅) instead of ethyl (C₂H₅). Impact: The phenyl group increases molecular weight (484.416 vs. ~461 for the target compound) and lipophilicity (logP ≈ 4.2 vs.
  • Compound 2 : (5E)-5-(4-Bromobenzylidene)-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one ()

    • Key Difference : A benzylidene group replaces the 3-bromophenyl-piperazine moiety.
    • Impact : The conjugated benzylidene system may enhance UV absorption and redox activity, making it suitable for photodynamic therapy or catalytic applications .

Triazole-Based Analogs

  • Compound 3 : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
    • Key Difference : A thiadiazole ring replaces the thiazole core.
    • Impact : Thiadiazoles exhibit stronger hydrogen-bonding capacity, improving solubility but reducing membrane permeability compared to thiazoles .

Pharmacological and Physicochemical Properties

Antimicrobial Activity

  • Target Compound : The 4-ethylpiperazine group may enhance interaction with bacterial efflux pumps or fungal cytochrome P450 enzymes (e.g., 14-α-demethylase), as seen in analogs with similar substituents .
  • Analog from : 4-Substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The bromophenyl group likely contributes to membrane disruption .

CNS Activity

  • The ethyl group may improve metabolic stability over phenyl analogs .

Comparative Data Table

Property/Compound Target Compound* Compound 1 () Compound 7 ()
Molecular Formula C₂₀H₂₅BrN₆OS (predicted) C₂₂H₂₂BrN₅OS C₁₈H₁₁BrN₄OS
Molecular Weight ~493.4 484.416 443.3
Key Substituents 4-Ethylpiperazine, 3-bromophenyl 4-Phenylpiperazine Benzylidene, phenyl
LogP (Predicted) ~3.8 4.2 3.5
Reported Activity Hypothesized: Antimicrobial, CNS Not explicitly reported Not explicitly reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.